palladium(II) acetate

Overview

Description

Palladium(II) acetate (Pd(OAc)₂, CAS 3375-31-3) is a versatile palladium compound widely used in catalysis and materials science. It is a yellow-brown crystalline solid with a melting point of 195 °C (decomposition) and solubility in organic solvents like benzene, dichloromethane, and acetic acid . Industrially, it is synthesized by reacting palladium nitrate with alkali metal acetates in aqueous acetic acid, yielding up to 90% purity without nitrite/nitrate impurities . Structurally, Pd(OAc)₂ exists as a trimer ([Pd₃(OAc)₆]) in the solid state but dissociates into monomeric or dimeric forms in solution, depending on solvent polarity and moisture content . Its catalytic activity stems from the labile acetate ligands, which facilitate ligand exchange and coordination with organic substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) acetate can be synthesized through several methods. One common laboratory method involves treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3\text{)}_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ] The resulting palladium nitrate is then reacted with acetic acid to form this compound .

Another method involves the reaction of palladium nitrate dihydrate with acetic acid in aqueous solution. This method yields this compound with high purity and minimal impurities .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Preparation of Palladium(II) Acetate

This compound, in its trimeric form, can be synthesized through the reaction of palladium sponge with a mixture of acetic acid and nitric acid . To prevent contamination by the mixed nitrito-acetate (Pd₃(OAc)₅NO₂), an excess of palladium sponge metal or nitrogen gas flow is required .

The reaction is as follows :

Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O

Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃

Palladium(II) propionate is prepared analogously; other carboxylates are prepared by treating this compound with the appropriate carboxylic acid . Likewise, this compound can be prepared by treating other palladium(II) carboxylates with acetic acid . This ligand exchange starting with a purified other carboxylate is an alternative way to synthesize this compound free from the nitro contaminant .

Reactions of this compound

This compound participates in a variety of chemical reactions, primarily as a catalyst .

Reactions Catalyzed by this compound:

-

Carbonylation reactions: Formation of esters from aryl iodides, carbon monoxide, an alcohol, or phenol

-

Reductive amination: Reductive amination of aldehydes or ketones by potassium formate

-

Wacker process: Oxidation of ethylene by water to acetaldehyde

-

Buchwald-Hartwig amination: Amination of aryl halides/pseudohalides with alkyl and aryl amines

-

Trimethylsilanes: Conversion of aryl bromides into trimethylsilanes

This compound is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines . When warmed with alcohols, or on prolonged boiling with other solvents, this compound decomposes to palladium .

Factors Influencing this compound Reactions

Several factors can influence the outcome and selectivity of reactions involving this compound:

-

Additives: The addition of catalysts like KOH and H₂SO₄ can significantly impact the yields of transvinylation reactions .

-

Water Content: Water can influence the reaction pathway, with specific amounts needed to suppress unwanted side reactions such as nitrosation .

-

Ligands: Ligands can affect the stability and reactivity of palladium complexes, influencing the catalytic activity .

-

Reaction Conditions: Temperature, solvent, and atmosphere (e.g., nitrogen gas flow) play a critical role in preventing side reactions and ensuring the formation of desired products .

Mechanistic Aspects

The mechanism of action of this compound in catalytic reactions often involves the formation of active Pd(0) species through a reductive process . This reduction can be mediated by phosphine oxidation or by nucleophilic coupling partners such as organolithium reagents, organostannanes, alcohols, and amines . The precise mechanism can vary depending on the specific reaction and the ligands present .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium(II) acetate is renowned for its effectiveness in metal-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates, enabling the formation of biaryl compounds essential for pharmaceuticals and agrochemicals .

- Heck Reaction : this compound catalyzes the reaction between alkenes and aryl halides, facilitating the formation of substituted alkenes. This reaction is critical in synthesizing complex organic molecules .

1.2 Other Catalytic Reactions

Beyond cross-coupling, this compound is involved in various other catalytic processes:

- Buchwald-Hartwig Amination : This reaction allows for the formation of amines from aryl halides and amines, which is crucial for synthesizing pharmaceuticals .

- Cyclocarbonylation : this compound catalyzes the formation of cyclic carbonyl compounds from alkenes and carbon monoxide, expanding its utility in organic synthesis .

Synthesis of Bioactive Compounds

This compound plays a significant role in synthesizing bioactive heterocycles. Recent studies have demonstrated its application in one-pot multi-component reactions to produce diverse biologically relevant scaffolds. For instance:

- Synthesis of Heterocycles : Research has shown that this compound can facilitate the synthesis of various heterocyclic compounds that exhibit biological activity, such as pyrazoloquinoline derivatives .

- Green Chemistry Approaches : The use of this compound in greener synthetic methodologies highlights its role in sustainable chemistry practices, reducing waste and improving efficiency .

Nanotechnology and Material Science

This compound is also significant in nanotechnology, particularly in producing palladium nanoparticles and thin films:

- Nanoparticle Synthesis : When reduced, this compound can yield palladium nanoparticles that have applications in catalysis and electronics due to their high surface area and reactivity .

- Thin Films for Electronics : The compound can be used to create thin layers of palladium on substrates, which are valuable in electronic applications such as sensors and conductive coatings .

Case Study 1: Palladium-Catalyzed Carboxylation Reactions

Recent research investigated the mechanism of palladium-catalyzed carboxylation using this compound with thiophene and carbon dioxide. The study revealed two key steps involving deprotonation and nucleophilic attack on CO2, demonstrating the compound's utility in forming C–C bonds under mild conditions .

Case Study 2: Synthesis of Bioactive Heterocycles

A comprehensive study showcased the use of this compound in synthesizing various bioactive heterocycles through multi-component reactions. The findings indicated that this approach not only enhances yield but also minimizes solvent usage, aligning with green chemistry principles .

Mechanism of Action

Palladium(II) acetate acts as a catalyst by facilitating the formation of palladium(0) species, which are highly reactive intermediates in catalytic cycles. These palladium(0) species undergo oxidative addition with organohalides, forming palladium(II) complexes. These complexes then participate in various catalytic transformations, such as transmetalation and reductive elimination, to form the desired products .

Comparison with Similar Compounds

Comparison with Similar Palladium Compounds

Palladium(II) Chloride (PdCl₂)

- Structure and Solubility : PdCl₂ is a polymeric solid with low solubility in organic solvents unless converted to soluble complexes (e.g., [PdCl₂(PPh₃)₂]) . Unlike Pd(OAc)₂, it requires phosphine ligands or coordinating solvents for activation.

- Catalytic Activity : In Heck reactions, PdCl₂ often necessitates harsh conditions (e.g., high temperatures) compared to Pd(OAc)₂, which operates efficiently at lower temperatures due to its labile acetate groups . For cyclopalladation reactions, Pd(OAc)₂ outperforms PdCl₂ in yield and selectivity .

- Applications : PdCl₂ is preferred in aqueous-phase catalysis (e.g., Wacker oxidation), while Pd(OAc)₂ excels in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Palladium Nitrate (Pd(NO₃)₂)

- Catalytic Performance: In methane oxidation, Pd/CeO₂ catalysts derived from Pd(OAc)₂ exhibit higher conversion rates (e.g., 45% at 550°C) compared to Pd(NO₃)₂-derived catalysts (35% under identical conditions) .

Palladium(II) Acetate Byproducts

Commercial Pd(OAc)₂ often contains impurities such as Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]ₙ:

- Pd₃(OAc)₅(NO₂): Forms during synthesis via nitric acid-mediated oxidation. While inactive in cyclopalladation, it shows comparable activity to pure Pd(OAc)₂ in Heck reactions under specific conditions .

- Polymeric [Pd(OAc)₂]ₙ: Less reactive in ligand-assisted catalysis due to reduced accessibility of Pd centers but effective in bulk transformations (e.g., nanoparticle synthesis) .

Table 1: Comparative Properties of Pd(OAc)₂ and Related Compounds

Table 2: Methane Oxidation Performance of Pd/CeO₂ Catalysts

| Catalyst Precursor | Milling Time (min) | Methane Conversion at 550°C (%) |

|---|---|---|

| Pd(OAc)₂ | 5 | 45 |

| Pd(NO₃)₂ | 5 | 35 |

| Pd(OAc)₂ | 10 | 48 |

| Pd(NO₃)₂ | 10 | 38 |

Mechanistic and Kinetic Comparisons

- Reduction Behavior : Pd(OAc)₂ undergoes autocatalytic reduction on carbon supports via Pd(0) intermediates, with slower Pd(I)→Pd(0) reduction kinetics than phosphine-complexed analogs. This allows stabilization of Pd(I) species (≥5% content) in materials .

- Oxidation Catalysis: In aromatic C–H chlorination, Pd(OAc)₂ operates through a dinuclear Pd(II)₂/Pd(III)₂ cycle, where acetate ions accelerate bimetallic oxidation. This contrasts with mononuclear Pd(IV) pathways proposed for other Pd catalysts .

Biological Activity

Palladium(II) acetate (Pd(OAc)₂) is a coordination compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, anticancer effects, and its role as a catalyst in various organic reactions relevant to drug discovery.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Studies have shown that palladium(II) complexes exhibit enhanced activity compared to their corresponding uncomplexed ligands.

Key Findings:

- A study synthesized new coordination compounds of palladium(II) with azomethines derived from amino acids, revealing that these complexes demonstrated significant antibacterial and antifungal activities .

- The effectiveness of this compound as an antimicrobial agent is attributed to its ability to form stable complexes with biological targets, disrupting microbial functions.

Table 1: Antimicrobial Activity of Palladium(II) Complexes

| Compound Type | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |

|---|---|---|---|

| Pd(II) Azomethine Complexes | E. coli, S. aureus | C. albicans, A. niger | High |

| Uncomplexed Azomethines | E. coli, S. aureus | C. albicans, A. niger | Moderate |

2. Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound and its derivatives. These compounds have shown promise in targeting specific cancer cell lines.

Case Studies:

- A study evaluated the antiproliferative effects of palladium(II) complexes on human tumor cell lines such as Jurkat (leukemic T-cell lymphoma) and HCT-116 (colon cancer). The results indicated that these complexes exhibited significant cytotoxicity, suggesting a potential role in cancer therapy .

- The interaction of palladium complexes with DNA has been studied using docking simulations, revealing that these compounds can bind effectively to DNA, which may contribute to their anticancer activity .

Table 2: Cytotoxicity of Palladium(II) Complexes on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 12.5 | DNA binding and apoptosis induction |

| HCT-116 | 15.0 | Inhibition of cell proliferation |

3. Catalytic Applications in Drug Discovery

This compound is widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions essential for drug development.

Research Highlights:

- In Suzuki–Miyaura coupling reactions, this compound serves as an effective catalyst for the synthesis of various aryl derivatives, which are crucial intermediates in pharmaceutical chemistry .

- The compound's ability to facilitate atom-economic transformations has been demonstrated in hydrothiolation reactions, showcasing its versatility as a catalyst in synthesizing biologically active compounds .

4. Mechanistic Insights into Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Coordination Chemistry: The ability of Pd(II) to form stable chelates with biomolecules enhances its interaction with cellular targets.

- Reactive Oxygen Species (ROS): Some studies suggest that palladium complexes may induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction: The binding affinity of palladium complexes to DNA can interfere with replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the most common catalytic applications of palladium(II) acetate in organic synthesis?

Pd(OAc)₂ is widely used in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) and decarbonylation of aldehydes. Its efficacy arises from its ability to activate substrates via oxidative addition and stabilize intermediates. For example, in Heck reactions, Pd(OAc)₂ pairs with ligands like triphenylphosphine to enable C–C bond formation . Methodological optimization includes adjusting ligand ratios (e.g., 1:2 Pd:phosphine) and solvent systems (e.g., DMF or toluene) to enhance yield .

Q. How does the purity of Pd(OAc)₂ affect catalytic performance?

Commercial Pd(OAc)₂ often contains impurities like Pd₃(OAc)₅(NO₂) or polymeric [Pd(OAc)₂]ₙ, which can alter reaction kinetics. Researchers should characterize batches using X-ray diffraction (XRD) or NMR to confirm purity. Studies show that impurities reduce catalytic efficiency by 10–20% in decarbonylation reactions .

Q. What are the standard protocols for synthesizing Pd(OAc)₂?

Pd(OAc)₂ is typically prepared by refluxing palladium sponge with glacial acetic acid and nitric acid. The reaction is monitored via UV-Vis spectroscopy (absorbance peak at 390 nm) until the solution turns reddish-brown. Post-synthesis, the product is crystallized and dried under vacuum .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in Pd(OAc)₂’s solution-state vs. solid-state structure?

Pd(OAc)₂ exists as a trimer in the solid state (confirmed by XRD) but dissociates into monomeric species in polar solvents. In situ X-ray absorption spectroscopy (XAS) and EXAFS can track structural changes during catalysis. For instance, monomeric Pd species dominate in DMSO, enhancing oxidative addition rates .

Q. What experimental strategies mitigate low yields in Pd(OAc)₂-catalyzed decarbonylation?

Lower yields (e.g., <80%) are often linked to side reactions or catalyst deactivation. Optimize by:

- Reducing reflux time to 2–4 hours to prevent Pd nanoparticle formation.

- Adding stabilizing ligands (e.g., 1,10-phenanthroline) to prolong catalyst lifetime.

- Using GC-MS to quantify byproducts (e.g., CO release) and adjust reaction stoichiometry .

Q. How do ligand electronic properties influence Pd(OAc)₂’s activity in asymmetric catalysis?

Electron-rich ligands (e.g., BINAP) increase Pd’s electron density, accelerating transmetallation in Suzuki reactions. Compare turnover frequencies (TOF) using cyclic voltammetry (CV): Pd(OAc)₂ with BINAP shows a TOF of 1,200 h⁻¹ vs. 800 h⁻¹ with triphenylphosphine. Steric effects are quantified via Hammett plots .

Q. Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in Pd(OAc)₂’s reported catalytic efficiency across studies?

Variations arise from differences in:

- Purity : Use ICP-MS to quantify Pd content (target: 47% Pd).

- Solvent polarity : Dielectric constants (ε) > 30 (e.g., DMF) favor ionic pathways, while low-ε solvents (toluene) favor radical mechanisms.

- Oxygen sensitivity : Conduct reactions under inert gas to avoid Pd oxidation .

Q. Why do some studies report Pd(OAc)₂ as ineffective for C–H activation without additives?

Pd(OAc)₂ requires oxidants (e.g., Ag₂CO₃) or directing groups (e.g., pyridine) for C–H functionalization. Compare turnover numbers (TON) with/without additives: TON increases from <5 to >50 when using 10 mol% Ag₂CO₃ in acetoxylation reactions .

Q. Methodological Tables

Q. Key Recommendations

- Storage : Store Pd(OAc)₂ in anhydrous conditions (≤5% humidity) at 4°C to prevent hydrolysis .

- Characterization : Use FT-IR (acetate peaks at 1,550 cm⁻¹) and TGA (decomposition at 220°C) for batch validation .

- Safety : Pd(OAc)₂ is hygroscopic and may release acetic acid fumes; handle in a fume hood .

Properties

IUPAC Name |

palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVFFLUZDVXJQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

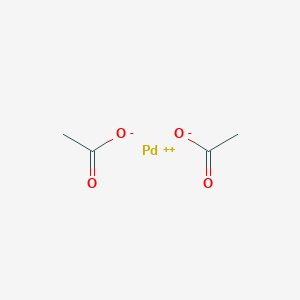

CC(=O)[O-].CC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890575 | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |

| Record name | Palladium(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3375-31-3, 19807-27-3 | |

| Record name | Diacetatopalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, palladium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, palladium(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM(II) ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.